(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride

Chiral building block Stereochemical SAR Natural product analogue

Researchers exploring the C-2 carboxylate orientation in glycosidase inhibitors often lack access to the non-natural (2R,4R,5S)-stereoisomer for matched-pair SAR. This compound provides the exact (2R,4R,5S)-configured scaffold, enabling enantioselectivity profiling against the natural (2S,4R,5S)-isomer. Its defined stereochemistry, hydrochloride salt form, and high aqueous solubility (LogD₇.₄ ≈ -3.7) ensure reproducible assay preparation and facile aqueous-phase synthesis.

Molecular Formula C6H12ClNO4
Molecular Weight 197.62 g/mol
Cat. No. B14793056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride
Molecular FormulaC6H12ClNO4
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESC1C(C(CNC1C(=O)O)O)O.Cl
InChIInChI=1S/C6H11NO4.ClH/c8-4-1-3(6(10)11)7-2-5(4)9;/h3-5,7-9H,1-2H2,(H,10,11);1H
InChIKeyXEWYBIJVUARTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Iminosugar Building Block for Glycosidase Research


(2R,4R,5S)-4,5-Dihydroxypiperidine-2-carboxylic acid hydrochloride (CAS 1429476‑54‑9) is a chiral, polyhydroxylated piperidine α‑amino acid classified as a dihydroxypipecolic acid within the iminosugar family . It features three defined stereocenters (2R,4R,5S), vicinal hydroxyls at C‑4/C‑5, and a carboxylic acid at C‑2. The compound serves as both a stereochemically defined building block for medicinal chemistry and a potential glycosidase‑inhibitor scaffold, with the hydrochloride salt providing consistent handling and solubility for reproducible assay preparation .

Why Stereochemistry Prevents Generic Substitution


Within the dihydroxypiperidine‑2‑carboxylic acid family, stereochemical configuration at C‑2, C‑4, and C‑5 dictates both the three‑dimensional presentation of hydrogen‑bond donors/acceptors and the recognition by enzymatic active sites . The (2R,4R,5S) isomer is the non‑natural C‑2 epimer of the naturally occurring (2S,4R,5S)‑trans‑4‑cis‑5‑dihydroxypipecolic acid, meaning it can interrogate chiral space not accessible to the natural enantiomer [1]. Regioisomers such as 3,4‑dihydroxypiperidine‑2‑carboxylic acid position the vicinal diol differently on the piperidine ring, altering both the pKa environment of the ring nitrogen and the spatial relationship between the carboxylate and the diol – variables that directly control glycosidase inhibition potency and selectivity [2]. Generic interchange without stereochemical verification therefore risks irrelevant or misleading biological data.

Quantitative Differentiation Against Closest Analogs


C-2 Stereochemical Identity vs. Natural Enantiomer

The target (2R,4R,5S) configuration is the non‑natural C‑2 epimer of trans‑4‑cis‑5‑dihydroxypipecolic acid, which has been isolated exclusively as the (2S,4R,5S) enantiomer from Calliandra angustifolia and Derris elliptica [1]. The natural (2S,4R,5S) isomer has a defined crystal structure (space group P‑1, Z=1) and a measured specific rotation [α]D [2]. By contrast, the (2R,4R,5S) isomer has inverted configuration at C‑2 while maintaining identical relative configuration at C‑4 and C‑5 (cis diol). This confers opposite absolute orientation of the carboxylate relative to the piperidine ring plane, a parameter known to invert substrate‑mimic recognition in iminosugar‑glycosidase interactions [3].

Chiral building block Stereochemical SAR Natural product analogue

Regioisomeric Diol Position and Inhibition Selectivity

The target compound bears vicinal hydroxyl groups at C‑4 and C‑5 with a carboxylic acid at C‑2. The closest regioisomer, 3,4‑dihydroxypiperidine‑2‑carboxylic acid (Migalastat Impurity 4; CAS 1636918‑56‑3), positions the vicinal diol at C‑3/C‑4 [1]. This positional shift alters the distance between the diol and the carboxylate by one C–C bond and changes the basicity of the ring nitrogen due to altered inductive effects. In the broader iminosugar class, regioisomeric diol placement has been shown to produce >10‑fold differences in IC₅₀ values against α‑glucosidase: 3,4‑dihydroxypiperidine derivatives bearing polar aromatic substituents achieved IC₅₀ values as low as 12.3 µM against Saccharomyces cerevisiae α‑glucosidase, while the unsubstituted 3,4‑dihydroxy scaffold showed >100 µM inhibition [2]. Although directly comparable data for the 4,5‑dihydroxy regioisomer are not yet published, the demonstrated regioisomer‑dependence of potency in the 3,4‑series provides a quantitative precedent that 4,5‑ vs. 3,4‑diol placement will yield meaningfully different inhibition profiles.

Glycosidase inhibition Regioisomer comparison Migalastat impurity

Predicted Physicochemical Profile Across Stereoisomers

Predicted physicochemical properties for the (2S,4R,5R) diastereomer — the epimer at C‑5 relative to the target — have been computationally estimated using admetSAR 2: blood‑brain barrier penetration probability 0.75, human oral bioavailability probability 0.59, and a predicted ADMET‑level classification [1]. For the (2S,4R,5S) enantiomer (the natural C‑2 epimer), ChemSpider reports ACD/LogD₇.₄ = −3.69, topological polar surface area = 90 Ų, hydrogen bond donor count = 4, hydrogen bond acceptor count = 5, and 0 Rule‑of‑5 violations . The target (2R,4R,5S) isomer shares the identical molecular formula and constitutional connectivity but differs in absolute configuration at C‑2, which will affect the solution‑state conformational population of the carboxylate relative to the piperidine ring. Although experimentally measured LogD₇.₄ for the target compound has not been published, the available predicted data for stereoisomers establish a reference range: LogD₇.₄ near −3.7 and TPSA of 90 Ų. Any significant deviation from these values observed experimentally for the (2R,4R,5S) isomer would indicate stereochemistry‑dependent conformational or solvation effects relevant to membrane permeability and solubility.

ADMET prediction Physicochemical profiling Isomer comparison

Crystal Structure of the Enantiomeric Hydrochloride Salt

The hydrochloride salt of the (2S,4R,5S) enantiomer was crystallized and its structure solved by X‑ray diffraction: space group P‑1, Z=1, with the K⁺ ion and acidic protons occupying centers of symmetry and a very short O···O hydrogen‑bond distance of 2.430(9) Å [1]. This confirms that the dihydroxypiperidine‑2‑carboxylic acid scaffold readily forms well‑ordered crystalline hydrochloride salts amenable to unambiguous solid‑state characterization. For the (2R,4R,5S) isomer, the crystallization behavior is expected to differ due to the inverted C‑2 configuration, potentially yielding a different space group or unit cell parameters — a property exploitable for polymorph screening, chiral purity determination by PXRD, or patent‑specific solid‑form claims. The availability of a solved structure for the enantiomeric salt provides a direct reference for indexing experimental powder patterns of the target compound.

Solid-state characterization Crystal engineering Salt form verification

Strongest Scientific and Procurement Rationale


Chiral Scaffold for Glycosidase Inhibitor Discovery

The non‑natural (2R,4R,5S) configuration enables structure‑activity relationship (SAR) exploration of the C‑2 carboxylate orientation, which is inaccessible using the natural (2S,4R,5S) isomer isolated from Calliandra or Derris species [1]. In glycosidase inhibitor programs, stereochemistry at the α‑carbon is a key determinant of transition‑state mimicry [2]. Incorporating the (2R) configured scaffold alongside the natural enantiomer in a matched‑pair SAR panel allows quantitative assessment of enantioselectivity in enzyme inhibition — a critical parameter for isoform‑selective inhibitor design.

Reference Standard for Chiral Purity Profiling

As a structural congener of the 3,4‑dihydroxypiperidine‑2‑carboxylic acid Migalastat impurity class [3], the (2R,4R,5S)-4,5‑dihydroxy isomer serves as a system suitability marker or resolution standard in HPLC methods that must separate closely related dihydroxypiperidine regioisomers and stereoisomers. Its distinct retention characteristics relative to the 3,4‑dihydroxy regioisomer (CAS 1636918‑56‑3) make it valuable for method development where co‑elution of impurities would compromise pharmacopoeial compliance.

Building Block for Peptidomimetic Library Synthesis

The α‑amino acid architecture (carboxylic acid at C‑2, secondary amine in the ring) enables direct incorporation into peptide or peptidomimetic sequences via standard coupling chemistry. The rigid piperidine ring with 4,5‑cis‑dihydroxy substitution constrains the backbone ψ and φ dihedral angles in a manner distinct from the (2S) enantiomer, offering a stereochemically tunable conformational lock for macrocycle or β‑turn mimetic design. Predicted high aqueous solubility (LogD₇.₄ ≈ −3.7) further supports its use in aqueous‑phase synthesis or biological assay conditions .

Solid-Form Screening and Polymorph Development

The solved single‑crystal X‑ray structure of the enantiomeric (2S,4R,5S) hydrochloride salt (space group P‑1) provides a benchmark for indexing powder X‑ray diffraction (PXRD) patterns of the target (2R,4R,5S) salt [4]. Because the enantiomer crystallizes with a defined hydrogen‑bond network (O···O = 2.430 Å), systematic crystallization screens of the target compound can probe for new polymorphic or solvatomorphic forms with distinct solid‑state properties — a cornerstone of pharmaceutical solid‑form patent strategy.

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